molecular formula C11H11F3N4O2S B2423043 N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide CAS No. 1903171-28-7

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2423043
CAS No.: 1903171-28-7
M. Wt: 320.29
InChI Key: PAAHSADQQJOXDC-UHFFFAOYSA-N
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Description

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide is a complex organic compound characterized by its trifluoromethyl group and a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide typically involves multiple steps, starting with the construction of the triazolopyridine core One common approach is the cyclization of a suitable precursor containing the trifluoromethyl group and the pyridine ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly useful in enhancing the stability and lipophilicity of pharmaceuticals.

Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: Due to its inhibitory properties, this compound has been investigated for its potential use in treating diseases such as cancer and fungal infections. Its ability to interfere with specific molecular pathways makes it a valuable tool in medicinal research.

Industry: In the agricultural sector, derivatives of this compound may be used as pesticides or herbicides. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide exerts its effects involves the inhibition of specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to the disruption of critical biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-((8-(chloro)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide

  • N-((8-(bromo)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide

  • N-((8-(iodo)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide

Uniqueness: The presence of the trifluoromethyl group in N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide distinguishes it from its halogenated analogs. This group enhances the compound's chemical stability and biological activity, making it a more potent inhibitor in various applications.

Properties

IUPAC Name

N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4O2S/c12-11(13,14)8-2-1-5-18-9(16-17-10(8)18)6-15-21(19,20)7-3-4-7/h1-2,5,7,15H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAHSADQQJOXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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